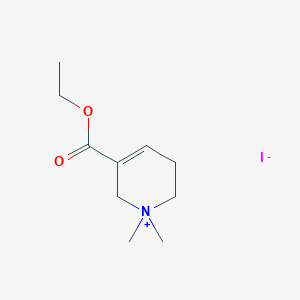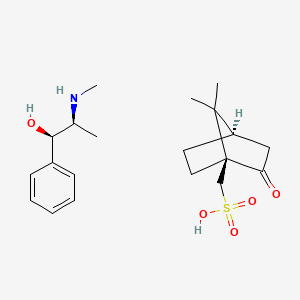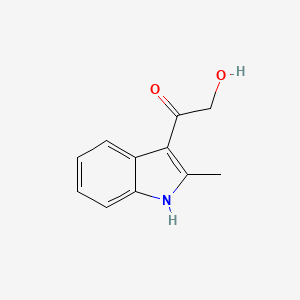
1-Methyl-3-carboethoxy-1,2,5,6-tetrahydropyridinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-carboethoxy-1,2,5,6-tetrahydropyridinium iodide is a chemical compound with the molecular formula C10H18INO2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-carboethoxy-1,2,5,6-tetrahydropyridinium iodide typically involves the reaction of pyridine derivatives with ethyl chloroformate and methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Step 1: Reacting pyridine with ethyl chloroformate to form an intermediate.
Step 2: Methylation of the intermediate using methyl iodide to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced reactors and purification techniques ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-carboethoxy-1,2,5,6-tetrahydropyridinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different tetrahydropyridinium compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and thiolates are employed under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylates, while substitution reactions can produce a variety of substituted pyridinium compounds.
Scientific Research Applications
1-Methyl-3-carboethoxy-1,2,5,6-tetrahydropyridinium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Methyl-3-carboethoxy-1,2,5,6-tetrahydropyridinium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- Ethyl 1-Methyl-1,2,5,6-tetrahydro-3-pyridinecarboxylate
- 5-(Methoxycarbonyl)-1-methyl-1,2,3,6-tetrahydropyridinium
Comparison: 1-Methyl-3-carboethoxy-1,2,5,6-tetrahydropyridinium iodide is unique due to its specific structural features and reactivity
Properties
CAS No. |
5822-68-4 |
|---|---|
Molecular Formula |
C10H18INO2 |
Molecular Weight |
311.16 g/mol |
IUPAC Name |
ethyl 1,1-dimethyl-3,6-dihydro-2H-pyridin-1-ium-5-carboxylate;iodide |
InChI |
InChI=1S/C10H18NO2.HI/c1-4-13-10(12)9-6-5-7-11(2,3)8-9;/h6H,4-5,7-8H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
ZDBUOENJBRYNKU-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1=CCC[N+](C1)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile](/img/structure/B13749856.png)
![Benzenemethanol, 4-(diethylamino)-alpha,alpha-bis[4-(diethylamino)phenyl]-](/img/structure/B13749866.png)

![Ethyl 4-(4-bromophenyl)-5,7-dimethoxy-2,2a-diaza-cyclopenta[cd]indene-1-carboxylate](/img/structure/B13749877.png)


![Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B13749889.png)


![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13749903.png)


